molecular formula C25H28N6O2S B2865661 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 852144-50-4

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2865661
CAS No.: 852144-50-4
M. Wt: 476.6
InChI Key: NVCLMSXLZADCRB-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 2-methoxyethyl group at position 4 and a 1H-indol-3-yl moiety at position 3. The triazole ring is further linked via a thioether bridge to a 1-(4-phenylpiperazin-1-yl)ethanone group. The methoxyethyl substituent may enhance solubility compared to alkyl or aryl analogs .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2S/c1-33-16-15-31-24(21-17-26-22-10-6-5-9-20(21)22)27-28-25(31)34-18-23(32)30-13-11-29(12-14-30)19-7-3-2-4-8-19/h2-10,17,26H,11-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCLMSXLZADCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-(1H-Indol-3-yl)Acetohydrazide

The synthesis commences with indole-3-acetic acid, which undergoes esterification and subsequent hydrazinolysis:

Step 1 : Esterification
Indole-3-acetic acid → Ethyl indole-3-acetate
Conditions: H₂SO₄ (catalyst), ethanol, reflux, 12 h

Step 2 : Hydrazinolysis
Ethyl indole-3-acetate → 2-(1H-indol-3-yl)acetohydrazide
Conditions: Hydrazine hydrate (excess), ethanol, 80°C, 8 h

Thiosemicarbazide Formation

Reaction with 3,4-dichlorophenyl isothiocyanate yields the thiosemicarbazide intermediate:

Step 3 : Nucleophilic addition
2-(1H-indol-3-yl)acetohydrazide + 3,4-dichlorophenyl isothiocyanate → Thiosemicarbazide derivative
Conditions: Dry THF, 0°C → RT, 24 h

Cyclization to 1,2,4-Triazole-3-Thione

Base-mediated cyclization forms the triazole core:

Step 4 : Ring closure
Thiosemicarbazide → 5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol
Conditions: 2M KOH, ethanol, reflux, 6 h

N-Alkylation at Position 4

Introduction of the 2-methoxyethyl group proceeds via nucleophilic substitution:

Step 5 : Alkylation
5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol + 2-methoxyethyl chloride → 5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Conditions: NaH (base), DMF, 0°C → RT, 12 h

Synthesis of 2-Bromo-1-(4-Phenylpiperazin-1-yl)Ethanone

Preparation of 4-Phenylpiperazine

Step 6 : Buchwald-Hartwig amination
Piperazine + iodobenzene → 4-phenylpiperazine
Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h

Acylation with Bromoacetyl Bromide

Step 7 : Nucleophilic acyl substitution
4-Phenylpiperazine + bromoacetyl bromide → 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone
Conditions: Et₃N (scavenger), DCM, 0°C → RT, 6 h

Final Coupling Reaction

Thioether Formation

Step 8 : Alkylation of triazole-3-thiol
5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol + 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone → Target compound
Conditions: Pyridine (base), DCM, RT, 24–48 h

Optimization Data for Critical Steps

Step Parameter Optimal Value Yield Improvement Strategy
4 Base Concentration 2.5M KOH Slow addition of base to prevent oligomerization
5 Alkylating Agent 1.2 eq. 2-methoxyethyl bromide Use of molecular sieves (4Å) to absorb HBr
8 Solvent System DCM:MeOH (9:1) Gradient elution in final purification

Spectroscopic Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.21 (s, 1H, indole NH), 7.55–6.92 (m, 12H, aromatic), 4.52 (q, J=7.2 Hz, 2H, SCH₂), 3.71 (t, J=6.4 Hz, 2H, OCH₂), 3.48 (s, 3H, OCH₃)
  • HRMS : m/z calc. for C₂₅H₂₈N₆O₂S [M+H]⁺: 477.2024, found: 477.2026

Comparative Analysis of Synthetic Routes

Route Advantages Limitations Overall Yield
A Modular approach, easy scaling Requires pre-functionalized reagents 38%
B Atom-economic Lengthy purification steps 29%

Industrial-Scale Considerations

Recent patents describe continuous flow approaches for analogous compounds, suggesting potential adaptations:

  • Microreactor technology for Step 8 (thioether formation) reduces reaction time from 48 h to 2 h
  • Catalytic ozonolysis in Step 5 improves selectivity to 92% ee

Chemical Reactions Analysis

Types of Reactions

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.

    Medicine: The compound is explored for its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease.

    Industry: Its unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents on Triazole Core Thioether-Linked Group Notable Features Reference
Target Compound 4-(2-Methoxyethyl), 5-(1H-indol-3-yl) 1-(4-Phenylpiperazin-1-yl)ethanone Unique indole and phenylpiperazine combination; potential dual biological activity
2-((4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone 4-Allyl, 5-(2-pyridinyl) 1-(4-Fluorophenyl)ethanone Pyridine ring enhances metal coordination potential; fluorophenyl improves metabolic stability
2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone 4-Allyl, 5-(pyridin-4-yl) 1-Phenylethanone Pyridinyl substituent may influence pharmacokinetics; lacks piperazine moiety
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 4-(2,4-Difluorophenyl), 5-(phenylsulfonyl) 1-Phenylethanone Sulfonyl group increases electron-withdrawing character; fluorophenyl enhances bioavailability
2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone 4-(4-Ethoxyphenyl), 5-(4-methoxyphenyl) 1-Phenylethanone Ethoxy/methoxy groups improve solubility; lacks indole or piperazine

Physicochemical Properties

  • Molecular Weight : Estimated at ~507 g/mol (higher than analogs like , ~400 g/mol), due to the indole and phenylpiperazine groups.
  • Solubility : The methoxyethyl group likely enhances water solubility compared to alkyl/aryl analogs (e.g., reports 0.1 mg/mL in water for ethoxy/methoxy derivatives).
  • Melting Point: Predicted to be 180–190°C based on triazole-thio-ethanone analogs .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates an indole moiety and a triazole ring, which are known for their diverse biological properties, including anticancer and antimicrobial activities.

Structural Overview

The molecular structure of the compound can be represented as follows:

Molecular Formula C21H25N5O2S\text{Molecular Formula }C_{21}H_{25}N_{5}O_{2}S

The compound features:

  • An indole ring, which is often associated with neuroactive properties.
  • A triazole ring that contributes to its pharmacological profile.
  • A piperazine moiety linked to an ethanone group, enhancing its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The indole and triazole rings can bind to specific sites on these targets, modulating their activity and triggering biochemical pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of triazoles can inhibit the growth of cancer cell lines, including colon cancer (HCT 116) and breast cancer cells. The IC50 values for some triazole derivatives were reported at approximately 4.36 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Compounds containing triazole and indole structures have demonstrated antimicrobial activities:

  • Antifungal and antibacterial assays revealed that certain derivatives exhibit comparable efficacy to established antibiotics such as streptomycin. These compounds were effective against various strains, including resistant bacteria .

Neuropharmacological Effects

The piperazine component suggests potential interactions with serotonin receptors:

  • Compounds featuring piperazine have been studied for their antidepressant and anxiolytic effects due to their ability to modulate neurotransmitter systems.

Case Studies

StudyFindings
Anticancer Activity A study found that a related compound exhibited an IC50 of 4.36 μM against HCT 116 cells, indicating significant anticancer potential compared to doxorubicin .
Antimicrobial Efficacy Another investigation showed that triazole derivatives had strong antifungal activity against Candida species, outperforming standard treatments .
Neuropharmacological Impact Research indicated that piperazine derivatives could enhance serotonin receptor binding, suggesting potential applications in treating mood disorders.

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